molecular formula C9H12N2O B2965714 4-(Cyclopropylmethoxy)-2-methylpyrimidine CAS No. 2202327-33-9

4-(Cyclopropylmethoxy)-2-methylpyrimidine

Cat. No.: B2965714
CAS No.: 2202327-33-9
M. Wt: 164.208
InChI Key: PQTALVHURHOSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclopropylmethoxy)-2-methylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopropylmethoxy group at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-2-methylpyrimidine typically involves the cyclopropylmethoxylation of a pyrimidine precursor. One common method involves the reaction of 2-methylpyrimidine with cyclopropylmethanol in the presence of a base such as potassium carbonate (K₂CO₃) and a catalyst like potassium iodide (KI) in an organic solvent such as acetone. The reaction mixture is refluxed under nitrogen atmosphere to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like K₂CO₃.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Cyclopropylmethoxy)-2-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclopropylmethoxy)pyrimidine: Lacks the methyl group at the 2-position.

    2-Methylpyrimidine: Lacks the cyclopropylmethoxy group at the 4-position.

    4-(Cyclopropylmethoxy)-2-methylbenzene: Features a benzene ring instead of a pyrimidine ring.

Uniqueness

4-(Cyclopropylmethoxy)-2-methylpyrimidine is unique due to the presence of both the cyclopropylmethoxy and methyl groups on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(cyclopropylmethoxy)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-10-5-4-9(11-7)12-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTALVHURHOSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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